molecular formula C10H10N4NaO7P B13879744 Inosine-3',5'-cyclic-monophosphate sodium

Inosine-3',5'-cyclic-monophosphate sodium

Cat. No.: B13879744
M. Wt: 352.17 g/mol
InChI Key: NXWQZRSAJCXYBP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Inosine-3',5'-cyclic-monophosphate sodium (cIMP-Na) is a cyclic nucleotide derivative structurally analogous to canonical second messengers like cyclic adenosine 3',5'-monophosphate (cAMP) and cyclic guanosine 3',5'-monophosphate (cGMP). Its core structure comprises inosine, a nucleoside with hypoxanthine as the base, linked via a 3',5'-cyclic phosphate bond. cIMP-Na is synthesized through phosphorylation of inosine using triethyl phosphate, followed by purification via DEAE ion exchange chromatography, yielding a stable triethylammonium salt . It is commonly utilized in biochemical studies, particularly in ion channel regulation, kinase activity, and olfactory or photoreceptor signaling .

Properties

Molecular Formula

C10H10N4NaO7P

Molecular Weight

352.17 g/mol

IUPAC Name

sodium;9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one

InChI

InChI=1S/C10H11N4O7P.Na/c15-6-7-4(1-19-22(17,18)21-7)20-10(6)14-3-13-5-8(14)11-2-12-9(5)16;/h2-4,6-7,10,15H,1H2,(H,17,18)(H,11,12,16);/q;+1/p-1

InChI Key

NXWQZRSAJCXYBP-UHFFFAOYSA-M

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)[O-].[Na+]

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of this compound typically involves enzymatic or chemical conversion of inosine monophosphate (IMP) or related precursors to the cyclic form, followed by neutralization to the sodium salt. The key challenge lies in cyclization of the phosphate group to form the 3',5'-cyclic phosphate ester.

Chemical Synthesis via Deamination and Cyclization

A notable chemical synthesis route, adapted from methodologies used for cyclic nucleotides such as cyclic adenosine monophosphate derivatives, involves:

  • Step 1: Deamination of cyclic adenosine monophosphate (cAMP)
    cAMP is deaminated using nitrite to form inosine-3',5'-cyclic phosphate (cIMP). This step replaces the amino group on the adenine base with a keto group, converting it into hypoxanthine.

  • Step 2: Chlorination of the cyclic phosphate intermediate
    The inosine cyclic phosphate is chlorinated using phosphorus oxychloride to activate the purine ring for further substitution reactions.

  • Step 3: Reaction with nucleophiles
    The chlorinated intermediate can be reacted with various amines or other nucleophiles to yield substituted cyclic nucleotides. For this compound, this step is adjusted to favor formation of the sodium salt without substitution.

  • Step 4: Reduction and purification
    The imine intermediate formed during the reaction is reduced using metal hydrides such as sodium borohydride or sodium cyanoborohydride under acidic conditions (pH ≤ 7) to yield the final product.

  • Step 5: Salt formation
    The free acid form of inosine cyclic phosphate is neutralized with sodium hydroxide or sodium salts to obtain the sodium salt form. Purification involves recrystallization, ion-exchange chromatography, or precipitation techniques to achieve >95% purity.

Enzymatic Cyclization Approach

An alternative and biologically inspired method involves enzymatic conversion:

  • Enzymatic cyclization of inosine monophosphate (IMP)
    Enzymes such as adenylate cyclase analogs or specific phosphodiesterases can catalyze the intramolecular cyclization of IMP to form inosine-3',5'-cyclic-monophosphate. This method offers high specificity and mild reaction conditions, preserving stereochemistry and reducing side reactions.

  • Purification and salt formation
    After enzymatic synthesis, the product is isolated and converted to the sodium salt form by neutralization and purified using chromatographic methods.

Reaction Conditions and Parameters

Parameter Chemical Synthesis Enzymatic Synthesis
Temperature -10°C to 120°C (preferably 10°C to 85°C) Mild, typically 25°C to 37°C
pH Acidic conditions (pH ≤ 7) Near neutral to slightly alkaline (pH 6-8)
Reductants used Sodium borohydride, sodium cyanoborohydride, lithium aluminum hydride Not applicable (enzymatic)
Solvents Water, alcohols, or organic solvents as needed Aqueous buffer systems
Reaction time Several hours to days depending on step Hours to overnight
Purification techniques Column chromatography, recrystallization, ion exchange Chromatography, precipitation

Analytical and Purity Data

  • Purity: Commercially available this compound salt is typically >95% pure as determined by HPLC analysis.

  • Characterization:

    • Mass spectrometry confirms molecular weight at 352.17 g/mol.
    • NMR and IR spectroscopy validate the cyclic phosphate structure and sodium salt formation.
    • UV absorption at ~260 nm corresponds to the purine base.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Chemical Deamination + Cyclization Deamination of cAMP to inosine cyclic phosphate, chlorination, reduction, and salt formation Well-established, scalable Requires hazardous reagents, multi-step
Enzymatic Cyclization Enzymatic conversion of IMP to cyclic form High specificity, mild conditions Enzyme availability, cost
Purification Techniques Chromatography, recrystallization, precipitation High purity achievable May require multiple steps

Chemical Reactions Analysis

Sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-3H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups that alter the compound’s biological activity.

Scientific Research Applications

Sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-3H-purin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-3H-purin-6-one involves its interaction with specific molecular targets. In the case of retinitis pigmentosa, the compound is believed to work by blocking the action of protein kinase G, an enzyme involved in the toxic effects of cGMP on retinal cells. By inhibiting this enzyme, the compound helps to reduce cell death and improve retinal function .

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclic Nucleotides

2.1. Structural and Physicochemical Properties

Cyclic nucleotides share a conserved 3',5'-cyclic phosphate backbone but differ in their nucleobases. Key comparisons include:

Property cIMP cAMP cGMP cCMP
Base Hypoxanthine Adenine Guanine Cytosine
Molecular Weight (g/mol) 330.19 329.21 345.21 305.20
Key Functional Groups 6-oxo purine 6-amino purine 2-amino-6-oxo purine Pyrimidine with NH₂
Solubility Water-soluble (salt form) Water-soluble Water-soluble Water-soluble

The sodium salt form of cIMP enhances solubility for experimental use, akin to cAMP and cGMP derivatives .

2.3. Enzymatic Regulation

Cyclic nucleotides are hydrolyzed by PDEs, which exhibit substrate specificity:

  • cAMP : Degraded by PDE3, PDE4, and PDE7 .
  • cGMP : Targeted by PDE5 and PDE9, with cross-regulation via PDE3 .
  • cIMP/cCMP: Limited data exist, but they may interact with broad-specificity PDEs or novel hydrolases .

Research Findings and Clinical Relevance

3.1. Disease Associations
  • cAMP/cGMP : Dysregulated in cancers (e.g., hepatomas with altered cGMP/cAMP ratios) and cardiovascular diseases. cAMP-elevating drugs (e.g., β-agonists) treat asthma, while cGMP-targeting agents (e.g., sildenafil) manage hypertension .
  • cIMP : Elevated in Malus sieversii leaves under freezing stress, suggesting a role in plant stress adaptation .

Key Differences and Unresolved Questions

  • Enzymatic Pathways : The lack of identified cIMP-specific PDEs or synthases complicates mechanistic studies.
  • Therapeutic Potential: While cAMP/cGMP modulators are clinically established, cIMP/cCMP applications remain exploratory .

Biological Activity

Inosine-3',5'-cyclic-monophosphate sodium (cIMP) is a cyclic nucleotide that plays a crucial role in various biological processes as a secondary messenger. This article explores its biological activity, mechanisms of action, and implications in cellular signaling, supported by research findings and data tables.

Target of Action
cIMP is synthesized from inosine monophosphate (IMP) and is involved in the regulation of numerous cellular functions, similar to other cyclic nucleotides like cAMP and cGMP. It acts primarily through the activation of specific protein kinases, influencing pathways related to cell proliferation, differentiation, and apoptosis .

Biochemical Pathways
cIMP participates in various biochemical pathways, including:

  • Synthesis by Soluble Guanylyl Cyclase : Activated by nitric oxide, leading to increased cIMP levels in response to hypoxic conditions.
  • Interaction with Enzymes : It interacts with enzymes such as soluble guanylyl cyclase, which plays a vital role in cardiovascular health by regulating vascular tone .

Cellular Effects

cIMP has been shown to influence several cellular processes:

  • Steroidogenesis : Stimulates steroid production in adrenocortical cells from rats.
  • Insulin Secretion : Enhances insulin release from pancreatic cells in hamsters.
  • Gene Expression Regulation : Modulates gene expression linked to various metabolic pathways.

Pharmacokinetics

The pharmacokinetic profile of cIMP indicates that it is primarily metabolized and excreted via the kidneys. Its stability under specific conditions (e.g., storage at -20°C) is crucial for maintaining its biological activity over time.

Dosage Effects in Animal Models

Research indicates that the effects of cIMP vary significantly with dosage:

Transport and Distribution

cIMP's transport within cells involves specific transporters that facilitate its localization and accumulation. This localization is critical for its function as a secondary messenger in signaling pathways.

Comparative Analysis with Other Cyclic Nucleotides

CompoundRoleKey Functions
cAMPActivates Protein Kinase ARegulates metabolism, gene expression
cGMPActivates Protein Kinase GModulates vascular functions
cIMPSecondary MessengerInfluences steroidogenesis, insulin secretion

The unique structure of cIMP allows it to interact differently compared to other cyclic nucleotides, leading to distinct biological effects .

Case Studies

  • Vascular Response Studies : Research conducted on isolated vessel rings demonstrated that cIMP levels are significantly influenced by soluble guanylyl cyclase activity. In experiments using wild-type and knockout mice models, varying responses to vasodilators were observed based on cIMP levels .
  • Immunological Implications : A study highlighted how inosine generated from hypoxanthine via FAMIN (a purine metabolism enzyme) can inhibit T cell priming, showcasing cIMP's role in immune regulation. This mechanism was linked to reduced autoimmunity risk under certain genetic conditions .

Q & A

Q. What methodologies are recommended for quantifying cIMP sodium in biological samples?

To detect cIMP sodium, researchers can adapt competitive protein-binding assays originally designed for cAMP or cGMP. For example, a cAMP assay using cAMP-dependent protein kinase to bind the nucleotide, followed by adsorption on cellulose ester filters, achieves sensitivity down to 0.05–0.10 pmol . For higher specificity, high-performance liquid chromatography (HPLC) or mass spectrometry can resolve cIMP from structurally similar nucleotides like cAMP/cGMP. When designing assays, account for potential cross-reactivity with cGMP-binding proteins due to cIMP's structural similarity .

Q. Which experimental models are optimal for studying cIMP sodium’s signaling roles?

Isolated arterial smooth muscle preparations are validated models for investigating cIMP’s physiological effects. For instance, thymoquinone-induced sGC activity in rat arteries generates cIMP, which augments contractile responses under hypoxia . Cell culture systems (e.g., tumor-derived cells) are also suitable for studying cIMP synthesis pathways, particularly when measuring adenylate cyclase activity or phosphodiesterase (PDE) kinetics .

Q. How does cIMP sodium interact with cyclic nucleotide phosphodiesterases (PDEs)?

cIMP acts as a substrate for PDEs, but its hydrolysis kinetics vary by isoform. In rat cerebral cortical slices, PDE inhibitors like rolipram selectively target low-Km cAMP-PDEs, which may also regulate cIMP turnover. Experimental protocols should include isoform-specific inhibitors (e.g., 3,5-dibromophenyl-1-propanesulfonate) to dissect cIMP-specific PDE interactions .

Advanced Research Questions

Q. How can conflicting data on cIMP’s tissue-specific effects be resolved?

Discrepancies often arise from tissue-specific PDE expression or assay interference. For example, in vascular smooth muscle, cIMP generated by sGC under hypoxia competes with cGMP for PDE3/5 binding, altering contractility . To address contradictions:

  • Use tissue homogenates to compare PDE isoform activities (e.g., Ca²⁺/calmodulin-independent vs. dependent PDEs) .
  • Validate findings with structural analogs (e.g., 8-(4-chlorophenylthio)-cIMP) to isolate cIMP-specific effects .

Q. What experimental strategies differentiate cIMP sodium’s activity from cAMP/cGMP in signaling pathways?

  • Competitive Binding Assays : Preincubate samples with excess cAMP or cGMP to saturate shared binding sites, then measure residual cIMP activity .
  • PDE Inhibition Profiles : Use selective inhibitors (e.g., zaprinast for cGMP-PDEs) to block cAMP/cGMP hydrolysis, leaving cIMP degradation pathways intact .
  • Synthesis Pathway Modulation : Stimulate sGC with thymoquinone or hypoxia to induce cIMP production while suppressing cAMP/cGMP synthesis via adenylate cyclase inhibitors .

Q. What role does cIMP sodium play in cellular proliferation or differentiation?

In colonic adenocarcinoma, reduced cAMP levels correlate with unregulated growth, while cGMP/cIMP ratios may influence proliferation. To study this:

  • Measure adenylate cyclase activity in tumor homogenates and compare to adjacent healthy tissue .
  • Use cIMP analogs to assess competitive inhibition of cGMP-dependent kinases in cell cycle assays .

Q. How do researchers control for cross-reactivity in cyclic nucleotide assays?

  • Chromatographic Separation : Employ ion-pair HPLC with UV detection (254 nm) to resolve cIMP from cAMP/cGMP based on retention times .
  • Antibody Validation : Screen commercial cAMP/cGMP antibodies for cIMP cross-reactivity using competitive ELISA with purified cIMP standards .

Methodological Considerations Table

Parameter Recommendation Key References
Detection Sensitivity 0.05–0.10 pmol via protein-binding assays; nanomolar ranges via HPLC-MS.
PDE Inhibition Use 10 µM rolipram for low-Km cAMP-PDEs; 100 µM zaprinast for cGMP-PDEs.
sGC Activation 100 µM thymoquinone or hypoxia (1% O₂) to induce cIMP synthesis in vascular tissue.
Cross-Reactivity Control Preabsorb antisera with 10-fold excess cAMP/cGMP for 1 hr before assay.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.